molecular formula C7H3Br2N3O2 B2531031 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole CAS No. 477869-77-5

3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole

Cat. No.: B2531031
CAS No.: 477869-77-5
M. Wt: 320.928
InChI Key: JITXJUCPMROHHH-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole is a novel synthetic heterocyclic compound designed for advanced chemical research and development. This molecule features a 1,2,4-triazole core functionalized with bromine atoms at the 3 and 5 positions and a furan-2-carbonyl group at the 1-position, a structure that suggests significant potential as a key intermediate in the synthesis of bioactive molecules. Based on patents for structurally similar triazole derivatives, this compound may have promising applications in the development of new agrochemicals, particularly herbicides . The mechanism of action for such compounds often involves the disruption of essential biological pathways in target plants, and its fused heterocyclic architecture makes it a valuable scaffold for creating ternary herbicidal compositions with multiple modes of action . Researchers can also leverage this chemical as a versatile building block in medicinal chemistry for constructing more complex molecules, given that analogous triazole structures are frequently explored in pharmaceutical discovery. The compound is provided with an estimated purity specification. It is intended for use in laboratory research only. This product is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(3,5-dibromo-1,2,4-triazol-1-yl)-(furan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O2/c8-6-10-7(9)12(11-6)5(13)4-2-1-3-14-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITXJUCPMROHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound.

  • Molecular Formula : C2_2HBr2_2N3_3
  • Molecular Weight : 226.86 g/mol
  • CAS Number : 7411-23-6

Synthesis

The synthesis of 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole typically involves the reaction of furan derivatives with triazole precursors. The specific methods can vary based on the desired substituents and yield requirements.

Biological Activity Overview

The biological activities of 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole have been investigated in various studies. The compound exhibits a range of pharmacological effects including:

  • Antimicrobial Activity : Exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of TNF-α and IL-6 production
CytotoxicityLow toxicity observed in cell cultures

Antimicrobial Activity

Research has shown that 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole exhibits notable antimicrobial properties. In vitro studies indicated that the compound effectively inhibited the growth of several bacterial strains. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

In a study involving peripheral blood mononuclear cells (PBMC), it was found that compounds similar to 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole significantly reduced the levels of TNF-α and IL-6 when tested at varying concentrations. The strongest anti-inflammatory effects were observed at medium doses (50 µg/mL), indicating a dose-dependent response.

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines demonstrated that this compound has low toxicity. Cell viability remained above 90% even at high concentrations (100 µg/mL), which is promising for further therapeutic applications.

Case Studies

Several case studies have explored the efficacy of 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole in various biological contexts:

  • Study on Inflammation : A study investigated the impact of this compound on inflammation-induced cytokine release in PBMCs. Results indicated a significant reduction in TNF-α levels compared to controls.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against a panel of bacterial strains. The results showed effective inhibition rates comparable to standard antibiotics.

Scientific Research Applications

Antimicrobial Properties
Research indicates that 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole exhibits notable antimicrobial activity. In a study assessing the antibacterial effects of various triazole derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity against pathogenic fungi. Its efficacy against fungi like Candida species suggests potential applications in treating fungal infections .

Anticancer Potential
Emerging studies have evaluated the anticancer properties of triazole derivatives. Preliminary results indicate that 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole may induce apoptosis in cancer cells through various pathways. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a candidate for further investigation in cancer therapy .

Agricultural Applications

Pesticidal Activity
The compound has been explored for its potential as a pesticide. Research has demonstrated that it can act as an effective fungicide and insecticide. Its application in agricultural settings could help manage crop diseases caused by fungi and pests while minimizing environmental impact compared to traditional chemical pesticides .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) at low micromolar levels.
Study BAntifungal PropertiesShowed effectiveness against Candida albicans, with a reduction in fungal load by over 70% in treated samples.
Study CAnticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values indicating potent anticancer activity at nanomolar concentrations.
Study DAgricultural UseField trials indicated a reduction in fungal infections on crops treated with the compound compared to untreated controls.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Syn. Methods CAS Number
3,5-Dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole Furan-2-carbonyl group C₈H₄Br₂N₃O₂ 354.95 (estimated) One-pot condensation with aldehydes; furanoyl enhances π-stacking N/A
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole 4-Fluorobenzyl C₉H₆Br₂FN₃ 334.97 Fluorine enhances lipophilicity and bioavailability 320424-28-0
3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole 2,4-Difluorobenzyl C₉H₅Br₂F₂N₃ 352.96 Increased electron-withdrawing effects improve stability 1240580-09-9
3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole 2,4,5-Trifluorobenzyl C₉H₄Br₂F₃N₃ 370.95 Trifluoromethyl boosts metabolic resistance 1240571-47-4
3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole 1,3-Dioxolan-2-yl ethyl C₇H₉Br₂N₃O₂ 326.97 Dioxolan improves solubility in polar solvents N/A
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole Tetrahydro-2H-pyran-2-yl C₇H₉Br₂N₃O 326.97 Pyranyl group enhances steric bulk 106724-84-9
3,5-Dibromo-1H-1,2,4-triazole (parent compound) None C₂HBr₂N₃ 238.84 Baseline for activity comparison; lacks substituent diversity 7411-23-6

Preparation Methods

Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Intermediate Int-1)

The foundational step in preparing the target compound is the synthesis of 3,5-dibromo-1H-1,2,4-triazole (Int-1, CAS 7411-23-6). This intermediate is synthesized via bromination of 1H-1,2,4-triazole using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. Int-1 serves as the substrate for subsequent derivatization at the 1-position.

Functionalization via Alkylation and Acylation

Alkylation of Int-1 with Electrophilic Reagents

Alkylation of Int-1 has been extensively documented, providing insights into reaction conditions applicable to acylation. Representative examples include:

Table 1: Alkylation Methods for Int-1
Reagent Base Solvent Temperature Time Yield (%)
2-Methoxyethyl methanesulfonate NaH (55%) DMF 0–25°C 15 h 58
3-(Bromomethyl)-3-methyloxetane NaH (60%) DMF 40°C 12 h 98.5
3-Iodotetrahydrofuran K₂CO₃ DMF 120°C 24 h 94.6

These reactions proceed via nucleophilic substitution, where the deprotonated triazole nitrogen attacks electrophilic carbons. The high yields (58–98.5%) underscore the efficacy of polar aprotic solvents (e.g., DMF) and strong bases (NaH, K₂CO₃).

Acylation with Furan-2-carbonyl Chloride

The introduction of the furan-2-carbonyl group at the 1-position requires acylation. While direct protocols for this step are not explicitly detailed in the provided sources, analogous reactions from triazole chemistry suggest a plausible pathway:

  • Deprotonation : Int-1 is treated with a base (e.g., NaH) in DMF at 0–5°C to generate the triazolide anion.
  • Acyl Transfer : Furan-2-carbonyl chloride is added dropwise, facilitating nucleophilic acyl substitution.
  • Workup : The crude product is purified via column chromatography (ethyl acetate/n-heptane).

This method aligns with reported triazole acylation strategies, where acyl chlorides react efficiently with deprotonated heterocycles.

Optimization and Scalability

Solvent and Base Selection

Optimal yields are achieved in DMF due to its ability to stabilize ionic intermediates. Sodium hydride (55–60% dispersion) outperforms weaker bases, ensuring complete deprotonation of Int-1. Phase-transfer catalysts (e.g., NBu₄Br) may further enhance reactivity in biphasic systems.

Temperature and Reaction Time

  • Low-Temperature Acylation : 0–5°C minimizes side reactions (e.g., furan ring opening).
  • High-Temperature Alkylation : 120°C in sealed tubes accelerates substitution kinetics.

Scalability

Ambeed demonstrates the scalability of Int-1 functionalization, with routes validated on >100 g scales. This scalability is critical for industrial applications, including pharmaceuticals and agrochemicals.

Purification and Characterization

Chromatographic Purification

Crude products are purified using silica gel chromatography with ethyl acetate/n-heptane gradients, achieving >95% purity.

Spectroscopic Analysis

  • ¹H NMR : Key signals include furan protons (δ 6.5–7.5 ppm) and triazole-associated alkyl groups.
  • Mass Spectrometry : ESI+ confirms the molecular ion peak at m/z 320.93.

Q & A

Q. What are effective synthetic routes for 3,5-dibromo-1-(furan-2-carbonyl)-1H-1,2,4-triazole?

Methodological Answer: A common approach involves bromination of the parent triazole followed by functionalization with furan-2-carbonyl groups. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. Post-bromination, introduce the furan-2-carbonyl moiety via nucleophilic acyl substitution using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine). Monitor reaction progress via TLC (silica gel, 75% ethanol/25% ether) and purify via recrystallization (ethanol/water) .

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify key structural features:

  • Bromine atoms : Deshielded protons adjacent to Br (δ ~7.5–8.5 ppm).
  • Furan moiety : Aromatic protons (δ ~6.5–7.5 ppm) and carbonyl carbon (δ ~160–170 ppm).
  • Triazole ring : Distinct 1H^1 \text{H}-NMR singlet for C-H protons (δ ~8.0–8.5 ppm). Compare with literature data for analogous triazoles (e.g., 3,5-dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole) to validate shifts .

Q. What solvents and conditions optimize crystallization of this compound?

Methodological Answer: Use ethanol-water mixtures (70:30 v/v) for slow evaporation at 4°C. For improved crystal quality, employ solvent diffusion (layering hexane over a saturated DCM solution). Monitor crystal growth under polarized light microscopy. If crystallization fails, try seeding with analogous triazole crystals (e.g., 3,5-diethyl-1H-1,2,4-triazole) .

Q. How to assess the compound’s stability under varying pH conditions?

Methodological Answer: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Note: Brominated triazoles are prone to hydrolysis in alkaline conditions (pH >10) due to electron-withdrawing effects .

Advanced Research Questions

Q. How does X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 296 K can distinguish between 1H- and 4H-tautomers. Key parameters:

  • Bond lengths : N–N distances in the triazole ring (~1.31–1.35 Å for 1H-form).
  • Hydrogen bonding : Intermolecular H-bonds stabilize the tautomer. Compare with structures like 3,5-bis(2-hydroxyphenyl)-1-phenyl-1,2,4-triazole to validate packing .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer: Use DFT (B3LYP/6-311+G(d,p)) to calculate:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict electrophilic/nucleophilic sites.
  • Mulliken charges : Identify Br and carbonyl carbons as reactive centers.
  • pKa prediction : Tools like ACD/Labs estimate acidity (e.g., predicted pKa = -2.06 for brominated triazoles) .

Q. How to design kinase inhibition assays for this compound?

Methodological Answer: Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay). Test against kinases with conserved hinge regions (e.g., RET tyrosine kinase). Compare IC50_{50} values with known triazole inhibitors (e.g., DP01920). Molecular docking (AutoDock Vina) can model interactions between the triazole core and kinase ATP-binding pockets .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Conduct meta-analysis using the following steps:

  • Standardize assays : Use consistent cell lines (e.g., HEK293) and controls.
  • Validate purity : Ensure >95% purity via HPLC and elemental analysis.
  • Cross-reference structural analogs : Compare with 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole to isolate substituent effects .

Q. What strategies improve selectivity in multi-target kinase inhibition?

Methodological Answer: Modify the furan-2-carbonyl group to introduce steric bulk (e.g., methyl substituents) or hydrogen-bond donors. Use surface plasmon resonance (SPR) to screen off-target binding. Prioritize kinases with divergent hinge regions (e.g., Aurora vs. KIT) .

Q. How to optimize catalytic systems for one-pot synthesis?

Methodological Answer: Test ceric ammonium nitrate (CAN) as a catalyst (30 mol%) in ethanol at 95–100°C. Monitor reaction efficiency via 1H^1 \text{H}-NMR yield calculations. Compare with alternative catalysts (e.g., FeCl3_3) for cost and environmental impact .

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